1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Description
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOPKIPWIMCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the following steps:
-
Formation of the Pyrazolopyridine Core: : The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of 3-amino-1,2,4-triazole with 2,3-dichloropyridine under basic conditions to form the pyrazolopyridine core .
-
Introduction of the Sulfonyl Chloride Group: : The sulfonyl chloride group can be introduced by reacting the pyrazolopyridine core with chlorosulfonic acid. This reaction typically requires careful control of temperature and reaction time to ensure the selective formation of the sulfonyl chloride group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids .
Common Reagents and Conditions
-
Nucleophilic Substitution: : Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride by-product .
-
Oxidation: : Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonyl chloride group to a sulfonic acid .
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its applications include:
- Kinase Inhibitors : The compound is utilized in the development of kinase inhibitors, which are vital for treating cancer and other diseases by modulating signaling pathways.
- Anti-inflammatory Agents : It plays a role in synthesizing compounds that exhibit anti-inflammatory properties, contributing to treatments for conditions like arthritis and other inflammatory diseases.
Biological Research
In biological research, this compound is employed for:
- Enzyme Activity Probes : It is used to create probes that help study enzyme activities and protein interactions. These probes can provide insights into metabolic pathways and disease mechanisms.
- Drug Discovery : The compound aids in the identification and validation of new drug targets by facilitating the synthesis of potential therapeutic agents.
Industrial Applications
The industrial significance of this compound includes:
- Agrochemicals : It is a building block for developing agrochemicals that enhance crop yield and resistance to pests.
- Specialty Chemicals : The compound is involved in synthesizing various specialty chemicals used in different industrial applications.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in drug development:
- Kinase Inhibition Studies : Research indicates that derivatives synthesized from this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression.
- Enzyme Interaction Assays : Studies utilizing this compound have demonstrated its effectiveness in probing enzyme activities, providing valuable data for drug discovery efforts.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of sulfonamide, sulfonate, and sulfonate ester linkages . These covalent modifications can alter the structure and function of target molecules, thereby modulating their biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can be contrasted with related pyrazolopyridine derivatives and sulfonyl-containing heterocycles. Below is a detailed analysis:
Structural Analogues with Modified Substituents
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-5-Sulfonyl Chloride Molecular Formula: C₇H₆ClN₃O₂S Key Difference: Lacks the 3-methyl group present in the target compound. Its molecular weight (229.66 g/mol) is also lower due to the missing methyl group .
{1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridin-5-Yl}Methanamine
- Molecular Formula : C₉H₁₂N₄
- Key Difference : Replaces the sulfonyl chloride group with an amine (-CH₂NH₂).
- Impact : The amine group introduces nucleophilic character, making this compound suitable for Schiff base formation or amidation reactions. Its molecular weight (176.22 g/mol ) is significantly lower .
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Molecular Formula: C₁₇H₁₃ClFN₃O₂ Key Differences: Incorporates a carboxylic acid group, cyclopropyl ring, and fluorophenyl substituent. Its higher molecular weight (345.76 g/mol) reflects these additions .
Functional Analogues in Agrochemicals
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Key Difference: Contains a pyrazole core with trifluoromethyl sulfinyl and cyano groups. Impact: Fipronil’s electronegative substituents confer insecticidal activity by disrupting GABA-gated chloride channels. Unlike the target compound, it lacks a fused pyridine ring, which may limit its use in broader medicinal chemistry contexts .
Ethiprole (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Key Difference: Substitutes the trifluoromethyl sulfinyl group in fipronil with an ethylsulfinyl group. Impact: Ethiprole’s reduced electronegativity compared to fipronil alters its binding affinity, making it effective against fipronil-resistant pests. Both compounds highlight the importance of sulfinyl/sulfonyl groups in agrochemical activity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound characterized by its sulfonyl chloride functional group. This compound has garnered attention within medicinal chemistry due to its potential biological activities and utility as a synthetic intermediate in the development of pharmaceuticals.
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 245.69 g/mol
- CAS Number : 1235439-97-0
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. The sulfonyl chloride group is particularly reactive, allowing for nucleophilic substitution reactions that can modify proteins and enzymes, potentially leading to inhibition or activation of various biological pathways.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds derived from pyrazolo[3,4-b]pyridine structures have been shown to inhibit specific kinases involved in cancer progression. A study highlighted a related pyrazolo compound that acted as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancers .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with various enzymes makes it a candidate for developing inhibitors against specific targets such as deubiquitinating enzymes (DUBs) . The modification of enzyme activity through covalent bonding can lead to therapeutic applications in diseases where enzyme regulation is critical.
Antimicrobial Properties
Some studies suggest that pyrazolo compounds possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics. The structural diversity offered by the sulfonyl chloride group allows for modifications that could enhance antimicrobial efficacy .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid under controlled conditions to ensure the selective formation of the sulfonyl chloride group. This compound serves as a versatile intermediate for synthesizing various biologically active derivatives.
Q & A
Q. How to troubleshoot low yields in sulfonyl chloride derivatization reactions?
- Methodological Answer : Common issues include residual moisture or competing side reactions. Pre-dry solvents (molecular sieves) and reagents. If nucleophilic substitution fails, activate the sulfonyl chloride with DMAP or switch to a polar aprotic solvent (e.g., DMF) to enhance reactivity .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR data for structurally similar pyrazolo[3,4-b]pyridine derivatives?
Q. What statistical methods are appropriate for analyzing biological activity data of derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. Use ANOVA to assess significance of substituent effects on IC₅₀ values in enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
